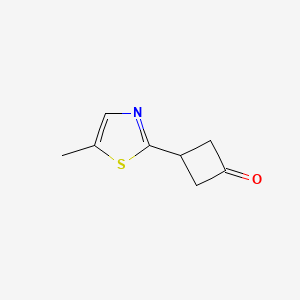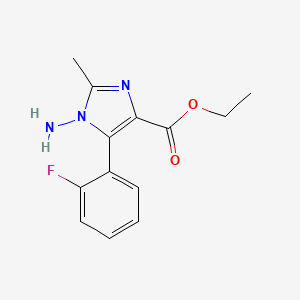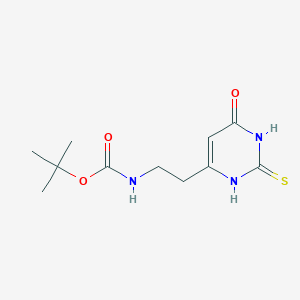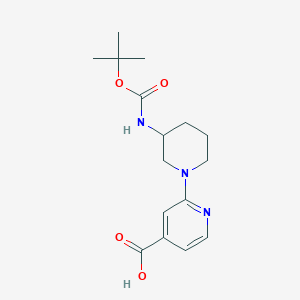
4-(4-Phenyl-1H-imidazol-1-yl)piperidine
Vue d'ensemble
Description
“4-(4-Phenyl-1H-imidazol-1-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is linked to a benzene ring through a CC or CN bond . This compound has been identified as a selective delta-opioid agonist .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “4-(4-Phenyl-1H-imidazol-1-yl)piperidine”, involves various synthetic routes . A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been prepared and their synthesis described in the literature .Molecular Structure Analysis
Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Applications De Recherche Scientifique
Antimicrobial Agent
Imidazole derivatives, including 4-(4-Phenyl-1H-imidazol-1-yl)piperidine , have been studied for their antimicrobial properties. They have shown potential against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s ability to interfere with bacterial cell wall synthesis or protein function could make it a valuable addition to the arsenal against drug-resistant bacteria.
Antitumor Activity
The imidazole ring is a core structure in many compounds with antitumor activity. Research has indicated that certain imidazole derivatives can inhibit the growth of cancer cells by interfering with cell division and signaling pathways . This makes 4-(4-Phenyl-1H-imidazol-1-yl)piperidine a candidate for further investigation in cancer therapy.
Anti-inflammatory Properties
Imidazole compounds have been associated with anti-inflammatory effects, which are crucial in the treatment of chronic inflammatory diseases . The mechanism often involves the modulation of cytokine production or the inhibition of enzymes like cyclooxygenase, which are involved in the inflammatory response.
Antioxidant Applications
The antioxidant properties of imidazole derivatives are significant for their protective effects against oxidative stress-related damage . 4-(4-Phenyl-1H-imidazol-1-yl)piperidine could be used to scavenge free radicals, thereby reducing the risk of chronic diseases such as atherosclerosis and Alzheimer’s disease.
Antiviral Potential
Imidazole derivatives have shown promise as antiviral agents. They can act by inhibiting viral replication or by preventing the virus from entering host cells . This makes them potential candidates for the development of new antiviral drugs, especially in the face of emerging viral diseases.
Development of New Synthetic Methodologies
The unique chemical structure of 4-(4-Phenyl-1H-imidazol-1-yl)piperidine allows it to be used in the development of new synthetic methodologies for creating complex organic compounds . Its presence in a reaction can influence the regioselectivity and yield of the desired products, which is valuable in pharmaceutical synthesis.
Mécanisme D'action
Target of Action
The primary target of 4-(4-Phenyl-1H-imidazol-1-yl)piperidine is the Putative Cytochrome P450 . This enzyme is part of the Cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Biochemical Pathways
Given its interaction with the cytochrome p450 enzyme, it is likely that it influences the metabolic pathways associated with this enzyme .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests it may have good bioavailability .
Result of Action
Given its interaction with the cytochrome p450 enzyme, it is likely that it influences the metabolism of various substances within the cell .
Action Environment
The action, efficacy, and stability of 4-(4-Phenyl-1H-imidazol-1-yl)piperidine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-phenylimidazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)14-10-17(11-16-14)13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAFXEOPVNUDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenyl-1H-imidazol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467607.png)







![1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467621.png)
![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)

![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)
![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)
